molecular formula C14H11N3O5 B2561702 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea CAS No. 1820639-05-1

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

Cat. No. B2561702
CAS RN: 1820639-05-1
M. Wt: 301.258
InChI Key: VKHWJCSMOPGTDP-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, also known as BNPPU, is an organic compound with the molecular formula C14H11N3O5 . It has a molecular weight of 301.26 . The compound has gained interest in recent years due to its potential applications.


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The InChI code for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is 1S/C14H11N3O5/c18-12-7-6-10 (17 (21)22)8-11 (12)15-14 (20)16-13 (19)9-4-2-1-3-5-9/h1-8,18H, (H2,15,16,19,20) .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .

Scientific Research Applications

    Medicinal Chemistry and Drug Discovery

    • Anti-Cancer Properties : 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea exhibits anti-cancer effects. Researchers have investigated its potential as an anti-tumor agent, particularly in the context of specific cancer types .
    • Anti-Inflammatory Activity : The compound shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it relevant for drug development .
    • Anti-Microbial and Anti-Fungal Effects : Researchers have explored its antimicrobial and antifungal properties. These findings suggest potential applications in treating infectious diseases .

    Organic Synthesis and Heterocyclic Chemistry

    • Benzoxazole Derivatives : 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a valuable starting material for synthesizing benzoxazole derivatives. Benzoxazoles are important heterocyclic compounds with diverse applications in medicinal chemistry, pharmaceuticals, and industry .

    Materials Science and Catalysis

    • Synthetic Strategies : Researchers have developed well-organized synthetic methodologies for benzoxazole using 2-aminophenol (a precursor of our compound). These strategies involve various reaction conditions, catalysts (including nanocatalysts and metal catalysts), and substrates (aldehydes, ketones, acids, etc.) .

    Carboranes and Boron Chemistry

    • 1-Benzoxazolyl-o-carboranes : Wu et al. demonstrated a FeCl3-catalyzed aerobic oxidation reaction to synthesize 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane. These compounds have potential applications in materials science and boron-based materials .
  • Functional Materials and Sensors Electrochemical Properties: The nitrophenyl moiety in 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea may contribute to its electrochemical behavior. Researchers could explore its use in sensors or other functional materials.
  • Bioorganic Chemistry and Enzyme Inhibition

    • Enzyme Inhibitors : The urea functionality in the compound suggests potential as an enzyme inhibitor. Investigating its interactions with specific enzymes could lead to applications in drug design .

properties

IUPAC Name

N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-12-7-6-10(17(21)22)8-11(12)15-14(20)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHWJCSMOPGTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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